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bbATP triethylammonium salt

Cat. No.: B13653712
M. Wt: 816.6 g/mol
InChI Key: HVOVBTNCGADRTH-UHFFFAOYSA-N
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Description

Overview of Extracellular Purines in Biological Systems

Extracellular purines, including ATP, adenosine (B11128) diphosphate (B83284) (ADP), and adenosine, are ancient and widespread intercellular signaling molecules. apexbt.com Initially recognized for their intracellular roles in energy metabolism and as building blocks for nucleic acids, their function as extracellular messengers is now well-established. nih.gov These molecules are released from various cell types through mechanisms such as vesicular exocytosis, membrane transporters, or from damaged cells. caymanchem.comjst.go.jp Once in the extracellular space, they modulate a vast range of physiological processes, including neurotransmission, inflammation, cell proliferation, and apoptosis. apexbt.comjst.go.jp The concentration of these signaling molecules is tightly regulated by ecto-nucleotidases, enzymes on the outer cell surface that rapidly hydrolyze ATP and ADP to adenosine, thereby controlling the balance between P2 and P1 receptor activation. nih.govcaymanchem.com

The Purinergic Receptor Superfamily: P2X and P2Y Receptor Subtypes

The actions of extracellular nucleotides are mediated by the P2 receptor superfamily, which is broadly divided into two distinct families: the P2X receptors and the P2Y receptors. frontiersin.org

P2X Receptors: These are ligand-gated ion channels that form trimers. nih.govportlandpress.com Upon binding of their primary agonist, ATP, these channels open rapidly, allowing the influx of cations such as Na+, K+, and Ca2+. frontiersin.orgnih.gov This influx leads to membrane depolarization and the initiation of downstream signaling events. frontiersin.org There are seven mammalian P2X receptor subtypes (P2X1-P2X7), each with distinct tissue distribution, pharmacological properties, and ion permeability. frontiersin.orgnih.gov

P2Y Receptors: This family consists of G protein-coupled receptors (GPCRs) characterized by seven transmembrane domains. frontiersin.orgrndsystems.com There are eight known mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). frontiersin.org They are activated by a broader range of nucleotides than P2X receptors, including ATP, ADP, UTP, UDP, and UDP-sugars. frontiersin.org Activation of P2Y receptors triggers intracellular signaling cascades through the activation of G proteins, leading to a variety of cellular responses. frontiersin.org

The distinct structural and functional characteristics of these two receptor families allow for a diverse and finely-tuned cellular response to extracellular nucleotides.

Historical Context of bbATP Triethylammonium (B8662869) Salt as a Purinergic Probe

The compound 2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate, commonly known as bbATP or BzATP, was first synthesized and described in 1982 by Williams and Coleman as a photoaffinity label for ATP-binding sites on mitochondrial F1-ATPase. apexbt.comcaymanchem.com Its utility as a tool for studying P2 receptors began to be recognized in the late 1980s. In 1989, it was reported that BzATP was a more potent agonist than ATP in permeabilizing certain mouse fibroblast cells, an effect later attributed to the activation of P2X7 receptors. nih.gov Shortly after, in 1990, radiolabelled BzATP was successfully used to label P2Y receptors in turkey erythrocyte membranes. nih.gov These early studies established BzATP as a valuable chemical probe for investigating the structure and function of purinergic receptors.

Significance of bbATP Triethylammonium Salt in Contemporary Purinergic Research

Today, this compound is a cornerstone tool in the field of purinergic signaling research. Its primary significance lies in its role as a potent and relatively selective agonist for the P2X7 receptor. nih.govarvojournals.org The P2X7 receptor is unique among P2X receptors due to its low affinity for ATP and its ability to form a large, non-selective pore upon prolonged activation, leading to downstream events like inflammation and cell death. frontiersin.org bbATP is often 5- to 10-fold more potent than ATP at activating the P2X7 receptor, making it the agonist of choice for studying the physiological and pathological roles of this receptor. nih.govrndsystems.com

Furthermore, the benzoylbenzoyl moiety of bbATP allows it to function as a photoaffinity label. caymanchem.com Upon exposure to UV light, this group forms a reactive species that can covalently bind to the ATP-binding site of a protein, enabling researchers to identify and characterize ATP-binding proteins, including purinergic receptors and ATPases. apexbt.complos.org This dual functionality as a potent agonist and a photoaffinity label has cemented bbATP's position as an indispensable compound for dissecting the complexities of purinergic signaling in health and disease. frontiersin.orgjenabioscience.com

Compound Information Table

Compound NameAbbreviationFunction/Significance
2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate, triethylammonium saltThis compound; BzATPPotent P2X7 receptor agonist; Photoaffinity label for ATP-binding sites.
Adenosine triphosphateATPPrimary endogenous agonist for P2X receptors and an agonist for several P2Y receptors.
Adenosine diphosphateADPAgonist for several P2Y receptors (e.g., P2Y1, P2Y12, P2Y13).
Uridine triphosphateUTPAgonist for P2Y2 and P2Y4 receptors.
Uridine diphosphateUDPAgonist for the P2Y6 receptor.

Purinergic Receptor Subtypes Table

Receptor FamilyTypeNumber of SubtypesPrimary Endogenous AgonistsSignaling Mechanism
P2X Ligand-gated ion channel7 (P2X1-P2X7)ATPCation influx (Na+, K+, Ca2+)
P2Y G protein-coupled receptor8 (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11-P2Y14)ATP, ADP, UTP, UDP, UDP-sugarsG protein-mediated second messenger cascades

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H39N6O15P3 B13653712 bbATP triethylammonium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H39N6O15P3

Molecular Weight

816.6 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine

InChI

InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3

InChI Key

HVOVBTNCGADRTH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of Bbatp Triethylammonium Salt

Agonist Activity and Selectivity Profile

bbATP triethylammonium (B8662869) salt exhibits a complex pharmacological profile characterized by potent agonism at certain P2X receptor subtypes and partial agonism at others, as well as interactions with P2Y receptors.

High Potency and Efficacy at P2X7 Receptors across Species Models

bbATP triethylammonium salt is widely recognized as a prototypic and potent agonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation and apoptosis. usbio.netrndsystems.comtocris.comhellobio.com Its efficacy at this receptor subtype has been demonstrated across various species, although with notable differences in potency. usbio.netrndsystems.comtocris.comhellobio.com

Detailed research findings indicate that bbATP activates human, rat, and mouse P2X7 receptors with varying EC₅₀ values, a measure of the concentration required to elicit a half-maximal response. usbio.netrndsystems.comtocris.comhellobio.com These species-specific variations underscore the subtle structural and conformational differences in the P2X7 receptor across different organisms. hellobio.com

Interactive Table: EC₅₀ Values of bbATP at P2X7 Receptors Across Species

Species EC₅₀ (µM) Reference
Human 7 usbio.netrndsystems.comtocris.comhellobio.com
Rat 3.6 usbio.netrndsystems.comtocris.comhellobio.com
Mouse 285 usbio.netrndsystems.comtocris.comhellobio.com

Partial Agonism at P2X1 and P2Y1 Receptor Subtypes

In addition to its potent activity at P2X7 receptors, this compound also functions as a partial agonist at P2X1 and P2Y1 receptor subtypes. usbio.nettocris.combio-techne.com Partial agonism implies that while the compound binds to and activates the receptor, it elicits a submaximal response compared to a full agonist. This characteristic is significant in experimental contexts, as it allows for the nuanced investigation of receptor function.

The partial agonist activity at the P2X1 receptor is characterized by a pEC₅₀ value of 8.7, indicating a high affinity for this receptor subtype. usbio.nettocris.com Its interaction with P2Y1 receptors further broadens its pharmacological footprint, highlighting its utility and the need for careful interpretation of experimental results in systems expressing multiple P2 receptor subtypes. usbio.nettocris.combio-techne.com

Comparative Pharmacological Characterization with Native ATP

A key aspect of the pharmacological profile of this compound is its enhanced potency at P2X7 receptors compared to the endogenous ligand, ATP. usbio.netrndsystems.comtocris.com Studies have consistently shown that bbATP is 5- to 10-fold more potent than ATP at activating P2X7 receptors. usbio.netrndsystems.comtocris.comhellobio.com This increased potency is a primary reason for its widespread use in research to selectively probe P2X7 receptor function. nih.gov

Conversely, while bbATP is a potent agonist at P2X7 receptors, it is not entirely selective and can activate other P2X receptor subtypes, though without the marked superiority in potency observed at P2X7. caymanchem.com This underscores the importance of considering the full spectrum of its activity when designing and interpreting experiments.

Interactive Table: Comparative Potency of bbATP and ATP at P2X7 Receptors

Compound Relative Potency at P2X7 Receptors Reference
This compound 5-10 fold greater than ATP usbio.netrndsystems.comtocris.comhellobio.com
ATP Baseline usbio.netrndsystems.comtocris.comhellobio.com

Differential Receptor Sensitivity and Species-Specific Responses

The sensitivity of P2X receptors to this compound varies not only between receptor subtypes but also across different species for the same subtype. usbio.netrndsystems.comtocris.comhellobio.com The most striking example of this is the significant difference in the EC₅₀ values for the mouse P2X7 receptor (285 µM) compared to the rat (3.6 µM) and human (7 µM) orthologs. usbio.netrndsystems.comtocris.comhellobio.com

These species-specific differences in sensitivity are attributed to variations in the amino acid sequences of the P2X7 receptor, which can alter the binding affinity and efficacy of bbATP. hellobio.com This highlights the critical need to consider the specific species model being used when interpreting pharmacological data and extrapolating findings.

Photoaffinity Labeling Capabilities

Beyond its role as a receptor agonist, the benzoylbenzoyl group within the bbATP molecule endows it with photoaffinity labeling properties. usbio.nettocris.combio-techne.com This feature allows for the covalent attachment of the molecule to its binding partners upon photoactivation, making it an invaluable tool for biochemical studies.

Application as a Photoaffinity Probe for ATPases

This compound has been effectively utilized as a photoaffinity probe to identify and characterize ATP-binding sites on various ATPases. usbio.nettocris.combio-techne.com Upon exposure to ultraviolet light, the benzoylbenzoyl moiety forms a reactive species that can covalently bond with nearby amino acid residues within the ATP-binding pocket of an enzyme. vulcanchem.com This application has been instrumental in mapping the nucleotide-binding sites of ATPases and elucidating the structural basis of their function. vulcanchem.com

Molecular Interactions at Nucleotide Binding Sites

The heightened potency of 2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (bbATP), also known as BzATP, at the P2X7 receptor (P2X7R) compared to the endogenous agonist ATP, is determined by specific molecular interactions within the receptor's nucleotide-binding site. nih.govfrontiersin.org The agonist binding pocket is located in the large extracellular domain, or ectodomain, of the P2X7 receptor. nih.govnih.gov Research exploiting the significant species differences in agonist sensitivity, particularly between rat and mouse orthologues, has been instrumental in identifying the key amino acid residues responsible for these interactions. nih.govfrontiersin.org

The wild-type rat P2X7R is approximately 10-fold more sensitive to ATP and 100-fold more sensitive to bbATP than the wild-type mouse P2X7R. nih.gov Studies using chimeric receptors and point mutations have revealed that this differential sensitivity is governed by the ectodomain. nih.gov Specifically, two segments within this domain, corresponding to residues 115-136 and 282-288, are critical. nih.govfrontiersin.org

Further investigation has pinpointed individual amino acid residues that account for these large variations in agonist potency. The 10-fold difference in ATP sensitivity between the rat and mouse receptors can be attributed to a single residue change: an asparagine at position 284 in the rat receptor (Asn284) corresponds to an aspartate in the mouse receptor. nih.gov However, the much larger 100-fold difference in sensitivity to bbATP is a result of the combined effect of two residues present in the rat P2X7R: Lysine at position 127 (Lys127) and Asparagine at position 284 (Asn284). nih.gov Transferring these two residues from the rat receptor to the mouse receptor is sufficient to confer the high-sensitivity bbATP phenotype. nih.gov This demonstrates that subtle changes in the amino acid sequence within the nucleotide-binding site can dramatically alter agonist effectiveness and differentiate the binding of structurally related agonists like ATP and bbATP. nih.gov

Table 1: Comparative Agonist Sensitivity and Key Residues in P2X7 Receptors nih.gov
ReceptorRelative ATP SensitivityRelative bbATP (BzATP) SensitivityKey Residues for High bbATP Sensitivity
Rat P2X7R~10x higher than mouse~100x higher than mouseLys127 and Asn284
Mouse P2X7RBaselineBaseline-

Allosteric Modulation and Modulatory Interactions

Allosteric modulation refers to the process where a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site for the endogenous agonist. This binding induces a conformational change in the receptor, which in turn alters the affinity or efficacy of the orthosteric agonist. Such interactions can be positive, enhancing the agonist's effect, or negative, diminishing it. The activity of bbATP at its target receptors can be influenced by such modulatory interactions.

The potency of bbATP at P2X7 receptors is not static and can be significantly influenced by the composition of the extracellular environment, particularly by the presence of serum constituents. nih.gov Research has shown that components like bovine serum albumin (BSA) and foetal bovine serum (FBS) can inhibit responses to bbATP. nih.gov

This inhibitory effect is observed under specific conditions where the baseline potency of bbATP is already high (pEC50 > 5). nih.gov The mechanism underlying this inhibition is believed to be the binding of the lipophilic bbATP molecule directly to albumin. nih.gov This sequestration of bbATP by BSA reduces its effective concentration available to bind to the P2X7 receptor, thereby decreasing its apparent potency. nih.gov This finding is supported by the observation that lipids can prevent this BSA-induced inhibition, presumably by competing with bbATP for binding sites on the albumin molecule. nih.gov These interactions have important implications for experimental design, as the presence of albumin or serum in assay buffers can lead to an underestimation of bbATP's intrinsic potency. nih.gov Furthermore, divalent cations are also known to modulate P2X7 receptor activation, adding another layer of complexity to the receptor's pharmacological profile. jst.go.jp

Table 2: Influence of Serum Constituents on bbATP (BzATP) Potency at P2X7 Receptors nih.gov
ModulatorConcentrationEffect on bbATP-induced ResponseProposed Mechanism
Bovine Serum Albumin (BSA)0.1 - 1 mg/mlInhibitionBinding of bbATP to BSA, reducing its effective concentration.
Foetal Bovine Serum (FBS)1 - 10% v/vInhibitionBinding of bbATP to albumin within the serum.
Lipids-Prevention of BSA-induced inhibitionPrevents the binding of bbATP to BSA.

Specifically, bbATP has been shown to exhibit partial agonist activity at P2X1 and P2Y1 receptors. bio-techne.comrndsystems.comtocris.com Its activity at the P2X1 receptor is quite potent, with a pEC50 value of 8.7. bio-techne.comrndsystems.commedchemexpress.com This means that in systems where P2X1 or P2Y1 receptors are co-expressed with P2X7, the application of bbATP could elicit complex responses resulting from the simultaneous activation of multiple receptor subtypes. hellobio.comfunakoshi.co.jp Furthermore, bbATP shows varying degrees of agonist activity at other P2X subtypes, including P2X2, P2X3, and P2X4. medchemexpress.comselleckchem.com This capacity to activate a broader range of P2 receptors, albeit with different potencies, underscores the importance of considering the full receptor expression profile of a given cell type when interpreting the effects of this compound. caymanchem.com

Cellular and Molecular Functional Studies of Bbatp Triethylammonium Salt

Purinergic Receptor Activation and Downstream Signaling Pathways

2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (bbATP), often utilized as a triethylammonium (B8662869) salt, is a potent agonist for P2X purinergic receptors, with a particularly high affinity for the P2X7 receptor subtype. nih.gov Its application in cellular and molecular studies has been pivotal in elucidating the complex signaling cascades initiated by the activation of these ligand-gated ion channels. While it is a powerful tool for studying P2X7 receptor-dependent signaling, it is also known to activate other P2X and P2Y receptor subtypes, which necessitates careful experimental design to isolate subtype-specific effects. nih.gov

Activation of P2X7 receptors by agonists like bbATP triethylammonium salt leads to rapid and significant changes in ion flux across the plasma membrane, a hallmark of this receptor's function. This activity not only alters the cell's ionic balance but can also lead to the formation of a non-selective pore, increasing membrane permeability to larger molecules.

The binding of this compound to purinergic receptors triggers a distinct pattern of calcium signaling. In cell types such as MC3T3-E1 osteoblast-like cells, application of the compound elicits a biphasic increase in the concentration of intracellular free calcium ([Ca²⁺]i). nih.gov This response is characterized by an initial, rapid transient peak followed by a sustained elevation of [Ca²⁺]i. nih.gov

Further investigation has revealed that these two phases are mediated by different receptor subtypes. The initial transient spike is attributed to the activation of various calcium-mobilizing P2 receptors, while the prolonged, sustained phase of calcium influx is specifically mediated by the activation of P2X7 receptors. nih.gov This sustained influx is a critical downstream event that triggers numerous cellular processes. The mobilization of intracellular calcium is a key second messenger system, where an initial influx of extracellular calcium can trigger a larger release from intracellular stores like the endoplasmic reticulum, a mechanism known as calcium-induced calcium release. nih.govsophion.com

Table 1: Effect of this compound on Intracellular Calcium

Cell TypeCompoundObserved Effect on [Ca²⁺]iReceptor Implication
MC3T3-E1This compoundBiphasic: Initial transient, followed by sustained elevationInitial: Various P2 Receptors; Sustained: P2X7 Receptor nih.gov

A defining characteristic of prolonged P2X7 receptor activation by agonists such as bbATP is an increase in plasma membrane permeability to molecules up to 900 Da in size. nih.gov This phenomenon can be visualized and quantified using fluorescent dyes like Yo-Pro-1, which are normally impermeant to cells with intact membranes. nih.gov

In their resting state, healthy cells exclude Yo-Pro-1. nih.gov However, upon activation of the P2X7 receptor, the formation of a large, non-selective pore allows for the uptake of the dye. nih.gov Once inside the cell, Yo-Pro-1 binds to nucleic acids and exhibits a strong green fluorescence, serving as a reliable indicator of P2X7-mediated membrane permeabilization and early-stage apoptosis. fishersci.combiotium.comresearchgate.net This assay provides a method to study the kinetics and concentration-dependence of pore formation following receptor activation by bbATP.

Table 2: Yo-Pro-1 Uptake as an Indicator of bbATP-Induced Membrane Permeabilization

ConditionP2X7 Receptor StatePlasma Membrane PermeabilityYo-Pro-1 Staining
Unstimulated CellInactive/ClosedLow (Impermeable to Yo-Pro-1)No/Low Fluorescence nih.govfishersci.com
Cell stimulated with bbATPActive/Pore FormationHigh (Permeable to Yo-Pro-1)Green Fluorescence nih.gov

The signaling events initiated by bbATP at the P2X7 receptor are potent triggers for inflammatory responses, particularly through the activation of the NLRP3 inflammasome and the subsequent secretion of mature pro-inflammatory cytokines.

The activation of the NLRP3 inflammasome is a critical step in the innate immune response and is tightly regulated. nih.gov It is generally considered a two-step process requiring an initial "priming" signal, often from a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS), to upregulate the expression of inflammasome components. nih.gov The second step, activation, can be triggered by a variety of stimuli, including the potassium (K⁺) efflux that occurs as a direct consequence of P2X7 receptor activation by bbATP. nih.govresearchgate.net

Upon activation by bbATP, the P2X7 receptor's channel opens, leading to a significant efflux of intracellular potassium. This drop in cytosolic K⁺ concentration is a key signal that triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the adaptor protein ASC, and pro-caspase-1. nih.govnih.gov

Once the NLRP3 inflammasome is assembled, the proximity of pro-caspase-1 molecules facilitates their auto-cleavage and activation. Active caspase-1 then acts as an enzyme to process the inactive precursor cytokine, pro-interleukin-1β (pro-IL-1β), into its mature, biologically active 17 kDa form. nih.govnih.gov

In experimental models using cells like human primary peripheral blood monocytes, priming with LPS leads to the accumulation of pro-IL-1β in the cytosol. nih.govnih.gov Subsequent stimulation with a P2X7 agonist like bbATP provides the necessary second signal to trigger NLRP3 inflammasome activation, caspase-1 cleavage, and the rapid secretion of mature IL-1β into the extracellular space. nih.gov This secretion is a potent driver of inflammatory responses. The process is highly dependent on P2X7, as the use of P2X7 receptor antagonists can completely block this agonist-induced IL-1β release. nih.gov

Table 3: Summary of bbATP's Role in Inflammatory Pathway Activation

StepMolecular EventKey Compound/ReceptorOutcome
Priming Upregulation of pro-IL-1β and NLRP3Lipopolysaccharide (LPS)Cell is "primed" for response nih.gov
Activation K⁺ efflux following receptor stimulationThis compound / P2X7RNLRP3 inflammasome assembly nih.gov
Processing Caspase-1 activation and cleavage of pro-IL-1βCaspase-1Generation of mature IL-1β nih.govnih.gov
Secretion Release of mature IL-1β from the cellMature IL-1βPro-inflammatory signaling nih.gov

Regulation of Cellular Proliferation and Migration

Glioblastoma is a particularly aggressive form of brain tumor known for its high rate of proliferation and invasion into surrounding brain tissue. nih.govnih.gov Studies on human glioma cell lines, specifically U87 and U251, have revealed that this compound can promote both cell proliferation and migration. medchemexpress.com The presence of bbATP at concentrations between 10-1000 μM significantly increased the proliferation of U87 cells, while concentrations of 100-1000 μM had a similar effect on U251 cells. medchemexpress.com The peak of this proliferative effect for both cell lines was observed at a concentration of 100 μM with an incubation time of 24 hours. medchemexpress.com These findings suggest that the activation of purinergic signaling pathways by bbATP can contribute to the aggressive nature of glioma.

Interactive Data Table: Effect of this compound on Glioma Cell Proliferation

Cell LinebbATP Concentration (μM)Incubation Time (hours)Proliferation Outcome
U8710 - 100024Significantly Increased
U251100 - 100024Significantly Increased
U87 & U25110024Peak Proliferation

The effects of bbATP on cellular functions are closely linked to its interaction with the P2X7 receptor. Research has shown that treatment with bbATP can lead to an upregulation of P2X7 receptor protein expression in human glioma cells. medchemexpress.com Specifically, a concentration of 100 μM of bbATP applied for a period of 6 to 48 hours induced this upregulation. medchemexpress.com This suggests a positive feedback loop where the presence of the agonist enhances the expression of its own receptor, potentially sensitizing the cells to further purinergic signaling. This upregulation of P2X7R has also been observed in vivo, where systemic administration of bbATP significantly promoted P2X7R expression in the intestines of a mouse model of sepsis. medchemexpress.com

Role in Specific Cellular Systems

The major pelvic ganglion (MPG) contains postganglionic neurons that innervate pelvic viscera and receive both sympathetic and parasympathetic inputs. nih.gov The neurons within the rat MPG exhibit heterogeneous electrical properties and can be classified as either "phasic" or "tonic" based on their firing patterns in response to depolarizing stimuli. nih.govresearchgate.net

Pharmacological studies have characterized the profile of P2X receptors in these neurons. rndsystems.com this compound has been utilized as a key pharmacological tool in these characterizations due to its potent agonist activity at P2X receptors. rndsystems.comselleckchem.com It acts as an agonist with varying potencies across different P2X subtypes, with pEC50 values of 8.74 for P2X1, 5.26 for P2X2, 7.10 for P2X3, 7.50 for P2X2/3, 6.19 for P2X4, and 5.33 for P2X7. medchemexpress.comselleckchem.com It is particularly potent at rat P2X7 receptors, with an EC50 of 3.6 μM. rndsystems.commedchemexpress.comselleckchem.com This detailed characterization helps in understanding the role of purinergic signaling in the complex regulation of pelvic organ function by the autonomic nervous system. nih.gov

Interactive Data Table: Agonist Potency (pEC50) of this compound at P2X Receptor Subtypes

P2X Receptor SubtypepEC50
P2X18.74
P2X25.26
P2X37.10
P2X2/37.50
P2X46.19
P2X75.33

Neuronal and Glial Cell Purinergic Responses

Impact on Oligodendrocyte Development and Function

Oligodendrocytes are the myelinating cells of the central nervous system (CNS), and their development is a complex and highly regulated process essential for proper nerve conduction. nih.gov Environmental chemicals have been shown to impair oligodendrocyte development, highlighting the sensitivity of these cells to external agents. nih.govnih.gov The role of purinergic signaling in oligodendrocyte development and function is an area of active investigation. Compounds that modulate P2X receptors, such as bbATP, can be valuable tools in these studies.

Research into the effects of environmental toxicants has revealed that certain classes of chemicals can be selectively cytotoxic to developing oligodendrocytes or can arrest their maturation. nih.govnih.gov While direct studies on bbATP's effect on oligodendrocytes are not extensively documented, its action as a P2X7 receptor agonist suggests potential involvement in pathways that regulate oligodendrocyte viability and differentiation. sigmaaldrich.comrndsystems.com Activation of P2X7 receptors can trigger various cellular responses, including apoptosis and inflammation, which are critical factors in the health and pathology of oligodendrocytes.

Parameter Observation Potential Implication for Oligodendrocyte Development
P2X7 Receptor ActivationbbATP is a known agonist of P2X7 receptors. sigmaaldrich.comrndsystems.comModulation of calcium influx, cytokine release, and cell survival pathways.
Cytotoxicity of AnalogsCertain environmental chemicals show selective cytotoxicity to developing oligodendrocytes. nih.govnih.govPotential for high concentrations of P2X7 agonists to induce cell death in oligodendrocyte precursor cells.
Maturation ArrestSome compounds can halt the maturation of oligodendrocytes without causing cell death. nih.govPurinergic signaling modulation could influence the intricate timing of oligodendrocyte differentiation and myelination.
Modulation of Peripheral Nervous System Glial Cell Function

The peripheral nervous system (PNS) contains two main types of glial cells: Schwann cells and satellite glial cells (SGCs). nih.govnih.gov Schwann cells are responsible for the myelination of peripheral axons, while SGCs surround the cell bodies of neurons in the sensory, sympathetic, and parasympathetic ganglia, providing structural and metabolic support. nih.govnih.gov Purinergic signaling, particularly through P2X receptors, plays a significant role in the function of these cells, especially in response to injury and in pathological states. mdpi.com

bbATP, through its agonistic activity at P2X7 receptors, can activate SGCs. mdpi.com Studies using the P2X7 agonist BzATP (a compound structurally and functionally similar to what is being referred to as bbATP) have shown that its application to dorsal root ganglia can evoke prolonged responses in SGCs in a concentration-dependent manner. mdpi.com This activation of SGCs can, in turn, modulate the excitability of the associated neurons. mdpi.com

Schwann cells also express P2X receptors, and their activation can influence processes such as proliferation, differentiation, and the response to nerve injury. frontiersin.org Pharmacological targeting of Schwann cells is being explored as a therapeutic strategy to enhance nerve regeneration. frontiersin.org The ability of bbATP to modulate P2X receptor activity makes it a relevant compound for studying these processes.

Glial Cell Type Effect of bbATP (as a P2X7 Agonist) Functional Consequence
Satellite Glial Cells (SGCs)Activation and induction of calcium transients. mdpi.comIncreased excitability of dorsal root ganglia neurons, potential role in pain signaling. mdpi.com
Schwann CellsPotential modulation of proliferation and differentiation. frontiersin.orgInfluence on myelination and nerve repair processes following injury. nih.govnih.gov

Epithelial and Immune Cell Studies

Functional Expression in Human Urothelium

The urothelium, the epithelial lining of the urinary tract, functions as more than just a passive barrier. It plays an active role in sensory transduction, responding to mechanical and chemical stimuli. nih.govnih.gov A key mechanism in this process is the release of ATP from urothelial cells, which then acts on purinergic receptors (P2X and P2Y) on the urothelium itself (autocrine signaling) and on adjacent nerves and muscles. nih.govnih.govnih.govresearchgate.net

The human urothelium expresses various P2X receptor subtypes. nih.gov The use of P2X receptor modulators has been instrumental in characterizing the functional roles of these receptors in urothelial physiology and pathophysiology. While bbATP itself is an agonist, related trinitrophenyl-substituted ATP analogs (like TNP-ATP) have been used as potent and selective antagonists of certain P2X receptors to probe their function in this tissue. rndsystems.combio-techne.cominvivochem.com For instance, studies have used such antagonists to investigate ATP-induced currents in cells expressing specific P2X subtypes found in the urinary bladder. rndsystems.com

The release of ATP from the urothelium can be evoked by various stimuli, including stretch and chemical irritants. nih.govnih.gov The functional consequences of activating urothelial P2X receptors include the modulation of intracellular calcium levels and the promotion of tissue repair mechanisms. nih.gov

Receptor/Process Tool Finding in Urothelial Studies
P2X ReceptorsSelective antagonists (e.g., TNP-ATP)Inhibition of ATP-induced currents, helping to identify the specific P2X subtypes involved in urothelial signaling. nih.govrndsystems.com
ATP ReleaseMechanical and chemical stimulationUrothelial cells release ATP in response to physiological cues, initiating sensory signals. nih.govnih.govnih.govresearchgate.net
Intracellular CalciumCalcium imaging with P2 receptor agonistsActivation of P2 receptors leads to an increase in intracellular calcium, a key second messenger in urothelial cells. nih.gov
Activity in Neutrophil and Macrophage Models

Neutrophils and macrophages are key players in the innate immune system. Purinergic signaling, mediated by extracellular ATP and its receptors, is a critical component of the inflammatory response. The P2X7 receptor, in particular, is highly expressed on many immune cells, including macrophages and neutrophils, and its activation by agonists like bbATP can trigger a range of pro-inflammatory responses.

Activation of the P2X7 receptor on macrophages can lead to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). In neutrophil models, P2X receptor activation can influence processes like chemotaxis, degranulation, and the production of reactive oxygen species. The specific effects can be complex and depend on the concentration of the agonist and the cellular context.

Immune Cell Effect of P2X7 Agonist (e.g., bbATP) Functional Outcome
MacrophagesP2X7 receptor activationProcessing and release of pro-inflammatory cytokines (e.g., IL-1β), inflammasome activation.
NeutrophilsP2X receptor activationModulation of chemotaxis, degranulation, and reactive oxygen species (ROS) production.

Mitochondrial and Metabolic Contexts

Insights into Mitochondrial F1-ATPase Binding Sites

The mitochondrial F1-ATPase is the catalytic component of the ATP synthase complex, responsible for the synthesis of ATP. uiuc.eduresearchgate.net It contains multiple nucleotide-binding sites on its α and β subunits. nih.govnih.govuninsubria.itnih.gov bbATP, as a photoaffinity analog of ATP, has been a crucial tool for elucidating the structure and function of these binding sites. nih.govbio-techne.comresearchgate.net

Upon photolysis, the benzoylbenzoyl group of bbATP forms a covalent bond with nearby amino acid residues, allowing for the permanent labeling and subsequent identification of the binding pocket. nih.gov Studies using bbATP have shown that it binds to the catalytic sites on the β-subunits of F1-ATPase. nih.govresearchgate.net

Key findings from studies using bbATP and similar analogs include:

Competitive Inhibition: In the absence of light, bbATP acts as a competitive inhibitor of ATP hydrolysis. nih.govresearchgate.net

Covalent Modification: Upon UV irradiation, bbATP covalently modifies a single catalytic site, leading to the complete inactivation of the enzyme. nih.govresearchgate.net

Catalytic Cooperativity: The finding that modification of just one of the three catalytic sites is sufficient for complete inactivation provides strong evidence for catalytic cooperativity between the subunits of F1-ATPase. This suggests that the hydrolytic activity requires the coordinated action of multiple, viable catalytic sites. nih.govresearchgate.net

These studies have been fundamental to our understanding of the binding-change mechanism of ATP synthesis and hydrolysis by this essential molecular machine. uiuc.eduresearchgate.netnih.govuninsubria.itnih.gov

Parameter Studied Methodology Key Insight from bbATP
Location of Catalytic SitesPhotoaffinity labeling with bbATP. nih.govbio-techne.comresearchgate.netCovalent modification of the β-subunit confirms its role in catalysis. nih.gov
Enzyme KineticsMeasurement of ATPase activity in the presence of bbATP (dark). nih.govbbATP is a competitive inhibitor, indicating it binds to the same site as ATP. nih.govresearchgate.net
Mechanism of ActionStoichiometry of covalent modification for enzyme inactivation. nih.govInactivation by modification of a single site supports the theory of catalytic cooperativity between subunits. nih.govresearchgate.net

Receptor Regulation and Desensitization Mechanisms

The interaction of this compound with its target receptors, primarily the P2X purinergic receptors, initiates a cascade of cellular events. The nature and duration of these signals are tightly controlled through various regulatory mechanisms, including receptor desensitization. This section explores the kinetics of agonist-induced desensitization and the molecular factors that determine receptor sensitivity to this compound.

Agonist-Induced Receptor Desensitization Kinetics

The kinetic profile of receptor desensitization in response to this compound is highly dependent on the specific P2X receptor subtype being activated. Notably, the P2X7 receptor, a primary target of bbATP, exhibits unique kinetic properties that differ from other P2X receptors.

Instead of a classic rapid desensitization, sustained or repeated application of sub-maximal concentrations of bbATP to P2X7 receptors can lead to a progressive increase in current magnitude, a phenomenon referred to as "current growth" or sensitization. nih.gov This effect has been observed across different species, including rat, human, and mouse P2X7 receptors, when stimulated with sub-maximal agonist concentrations. nih.govnih.gov The rate of this current growth is dependent on the agonist concentration and varies between species, with rat and human P2X7 receptors showing a more rapid increase compared to the mouse receptor. nih.gov

In contrast, the P2X1 receptor, for which bbATP acts as a partial agonist, is characterized by rapid and profound desensitization upon agonist binding. nih.govtocris.com While specific kinetic constants for desensitization induced by bbATP are not extensively documented, studies with the endogenous agonist ATP show that P2X1 receptor currents desensitize almost completely within seconds of sustained application. nih.govnih.gov Recovery from this desensitized state is a much slower process. nih.govnih.gov For the P2X7 receptor, it is considered the only subtype that does not desensitize in the prolonged presence of an agonist. nih.gov Some studies suggest that any desensitization of the P2X7 receptor might be masked by the process of pore dilation at high agonist concentrations. atiner.gr

Table 1: Kinetic Properties of P2X7 Receptor Activation by bbATP (BzATP)

Species Phenomenon Kinetic Observations
Rat Current Growth Observed with sub-maximal bbATP concentrations. nih.govnih.gov
YO-PRO-1 Uptake Rapid influx, detectable within 10-30 seconds. researchgate.net
Human Current Growth Becomes significant after multiple applications of 100 µM bbATP. nih.gov
YO-PRO-1 Uptake Rapid influx, detectable within 10-30 seconds. researchgate.net
Mouse Current Growth Becomes significant after multiple applications of 100 µM bbATP. nih.gov
YO-PRO-1 Uptake Slower rate of accumulation compared to rat and human. nih.gov

Molecular Determinants of Receptor Sensitivity to this compound

The sensitivity of purinergic receptors to this compound is not uniform and is dictated by specific molecular determinants within the receptor structure. These determinants account for the observed differences in agonist potency across various receptor subtypes and species.

A key factor in the heightened potency of bbATP at the P2X7 receptor, compared to the endogenous agonist ATP, is the presence of a benzoylbenzoyl group. nih.gov Molecular docking studies have provided insights into the interaction of this moiety with the receptor. For the rat P2X7 receptor, the distal benzoyl group of bbATP is positioned in close proximity to the amino acid residue Lysine-127 (Lys-127). nih.govnih.gov This residue is thought to form a π-cation interaction with one of the benzene (B151609) rings of bbATP, which may explain the significantly higher potency of bbATP at the rat P2X7 receptor. nih.gov

Significant species-specific differences in the potency of bbATP for the P2X7 receptor further underscore the role of molecular determinants. Electrophysiological studies have revealed that bbATP is a more potent agonist at the rat P2X7 receptor compared to the human and mouse orthologs. tocris.com This variation in potency is reflected in their half-maximal effective concentrations (EC50).

Table 2: Species-Specific Potency of this compound at P2X7 Receptors

Species EC50 Value (µM) Reference
Rat 3.6 tocris.commedchemexpress.com
Human 7 tocris.com
Mouse 285 tocris.commedchemexpress.com

These findings highlight that subtle variations in the amino acid sequence of the P2X7 receptor across different species can lead to significant differences in the binding and efficacy of this compound. The interaction between the benzoyl group of bbATP and specific residues, such as Lys-127 in the rat P2X7 receptor, is a critical molecular determinant of its high affinity and agonist activity. nih.gov

Synthetic Methodologies and Chemical Characterization of Bbatp Triethylammonium Salt

Isomeric Purity and Regioisomer Analysis

The compound 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (bbATP), supplied as a triethylammonium (B8662869) salt, is a crucial photoaffinity label and a potent agonist for certain purinergic receptors. bio-techne.commerckmillipore.com A significant aspect of its chemical characterization is the analysis of its isomeric purity. The common nomenclature, specifically the "2'(3')-" prefix, indicates that the compound is not a single chemical entity but rather a mixture of two constitutional isomers, also known as regioisomers. These isomers differ in the point of attachment of the 4-benzoylbenzoyl (BBA) group to the ribose sugar moiety of the adenosine (B11128) triphosphate (ATP) backbone.

Challenges of Isomeric Mixtures in Commercial Preparations

Commercial preparations of bbATP triethylammonium salt are typically sold as a mixture of the 2'-O- and 3'-O-isomers. bio-techne.com This isomeric composition presents several challenges for researchers in terms of experimental consistency, interpretation of results, and the precise understanding of molecular interactions.

The primary challenge stems from the inherent difficulty in separating molecules with nearly identical physical and chemical properties. nih.govyoutube.com The 2' and 3' regioisomers of bbATP have the same molecular formula and weight, and their structural difference is subtle, leading to very similar polarity and chromatographic behavior. youtube.com This makes their separation by standard laboratory techniques a non-trivial task.

Furthermore, the exact ratio of the 2'- to 3'-isomer can vary between different commercial batches, potentially leading to variability in experimental outcomes. Each isomer can exhibit distinct biological activity, including different binding affinities, efficacies at P2X receptors, and efficiencies in photo-crosslinking studies. bio-techne.com For instance, the precise orientation of the benzoylbenzoyl photo-reactive group could influence its interaction with the amino acid residues within a nucleotide-binding site.

Another potential complication in handling these compounds is the stability of the triethylammonium salt form itself. Studies on similar nucleotide analogues have shown that the triethylammonium cation can be lost during chromatographic purification or solvent evaporation, yielding products in their acidic form or with a sub-stoichiometric amount of the counterion. nih.gov This can alter the compound's solubility and stability, adding another layer of complexity to ensuring accurate and reproducible experimental conditions. nih.gov

ChallengeDescriptionImplication for Research
Co-existence of Regioisomers The synthesis typically yields a mixture of 2'-O- and 3'-O-(4-benzoylbenzoyl) ATP.The product is not a single molecular species, complicating the interpretation of biological data. bio-techne.com
Similar Physicochemical Properties The 2' and 3' isomers have identical molecular weights and very similar polarities.Separation requires specialized and highly optimized analytical techniques. nih.govyoutube.com
Batch-to-Batch Variability The ratio of 2' to 3' isomers may not be consistent across different production lots.Can lead to a lack of reproducibility in experimental results.
Differential Biological Activity Each isomer may possess unique binding affinities and functional potencies at target receptors (e.g., P2X7).The overall observed biological effect is an average of the two isomers' activities.
Counterion Stoichiometry The triethylammonium counterion may be partially lost during purification or sample handling. nih.govCan affect solubility, stability, and accurate quantification by weight. nih.gov

Methodologies for Isomer Separation and Characterization

Addressing the challenges posed by isomeric mixtures requires sophisticated analytical methodologies for both the separation of the regioisomers and their subsequent characterization. While commercial products are often used as a mixture with purity assessed for the total isomeric content (e.g., ≥95% by HPLC), separating the individual isomers is crucial for advanced applications. bio-techne.commerckmillipore.com

Separation Techniques:

High-Performance Liquid Chromatography (HPLC) is the most prominent technique for the separation and purity analysis of nucleotide analogs. nih.gov For separating challenging positional isomers like the 2' and 3' forms of bbATP, specialized columns and conditions are necessary.

Reversed-Phase HPLC: This is a standard method for purity assessment. nih.gov Optimization of the mobile phase, often a gradient of acetonitrile (B52724) in an aqueous buffer, and the use of modern, high-resolution column chemistries can potentially resolve the two isomers. nih.gov

Specialized Stationary Phases: Columns with unique spatial selectivity can enhance the separation of isomers. welch-us.com Phenyl-based columns, which promote π-π interactions, or embedded amide columns that offer different spatial hindrance, may provide the necessary selectivity to resolve the 2' and 3' regioisomers. welch-us.com

Liquid-Liquid Chromatography (LLC): Techniques such as centrifugal partition chromatography (CPC) utilize two immiscible liquid phases and can be effective for preparative-scale separations of complex isomeric mixtures, offering an alternative to solid-phase chromatography. rotachrom.com

Characterization Techniques:

Once separated, or for characterizing the mixture, a combination of spectroscopic methods is employed to confirm the identity and structure of the compound.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. nih.gov High-resolution mass spectrometry can provide an exact mass measurement, confirming the elemental composition. researchgate.net When coupled with a separation technique like HPLC or IMS, it can confirm the mass of the individual isomers. researchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy helps to identify the functional groups present in the molecule, confirming the identity of the compound. nih.gov

UV-Vis Spectrophotometry: This technique is used to determine the concentration of the compound in solution and to study its photochemical properties, which is particularly relevant for a photoaffinity label.

TechniquePrincipleApplication to bbATP Isomer Analysis
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase. nih.govSeparation of 2' and 3' regioisomers; assessment of overall purity. bio-techne.commerckmillipore.comnih.gov
Ion-Mobility Spectrometry (IMS-MS) Separation of ions based on their size and shape in a carrier gas. researchgate.netGas-phase separation and characterization of isomers without prior chromatographic separation. researchgate.net
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Structural confirmation of the entire molecule and definitive assignment of the substituent position (2' vs. 3') on separated isomers. nih.gov
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. nih.govConfirmation of molecular weight and elemental composition. researchgate.netnih.gov

Advanced Research Applications and Methodologies Involving Bbatp Triethylammonium Salt

In Vitro Electrophysiological Techniques

Electrophysiological methods, particularly patch-clamp recording, provide a direct, real-time measurement of ion channel activity. The use of bbATP triethylammonium (B8662869) salt in these techniques has been fundamental to characterizing the function of P2X receptors.

Patch-Clamp Recordings of P2X Receptor Currents

Whole-cell patch-clamp is a gold-standard technique for investigating ion channels like P2X receptors in their native cellular environments, such as monocytes and macrophages, or in heterologous expression systems. nih.govnih.gov In this method, a micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing across the entire cell membrane.

Researchers apply bbATP triethylammonium salt to the extracellular solution perfusing the cell. As a potent agonist, bbATP binds to P2X receptors, triggering the opening of their intrinsic ion channels. rndsystems.com This channel activation results in an inward flow of cations, which is recorded as an electrical current. These bbATP-evoked currents are typically characterized by rapid activation and, for some P2X subtypes, a subsequent, slower desensitization phase where the current diminishes despite the continued presence of the agonist. sophion.com The high reproducibility of these responses allows for detailed pharmacological characterization. sophion.com

Analysis of Ion Channel Gating and Permeation Properties

The data obtained from patch-clamp recordings using bbATP are crucial for analyzing the fundamental properties of ion channel gating and permeation.

Gating: Gating refers to the conformational changes a channel undergoes to open and close. nih.gov By analyzing the kinetics of the bbATP-evoked currents—specifically the speed of activation and desensitization—researchers can model the transitions between the closed, open, and desensitized states of the P2X receptor. The effect of varying bbATP concentrations on current magnitude is used to determine the agonist's potency (EC50), providing insight into the ligand-binding and channel-opening mechanisms. rndsystems.com

Permeation: Permeation describes the passage of ions through the open channel pore. elifesciences.orgunimi.it The composition of the intracellular and extracellular solutions can be precisely controlled during patch-clamp experiments. By substituting different ions (e.g., replacing sodium with larger cations) in the extracellular medium and observing the resulting changes in the bbATP-evoked current, scientists can determine the relative permeability of the P2X channel pore to various ions. This analysis helps to define the channel's selectivity filter and understand how ion translocation occurs. researchgate.netnih.gov

Biochemical Assays and Functional Readouts

Beyond direct electrical measurement, bbATP is integral to a variety of biochemical assays that measure the downstream consequences of P2X receptor activation.

Fluorescence-Based Calcium Imaging and Dye Uptake Assays

Many cellular responses to P2X7 receptor activation are mediated by an increase in intracellular calcium concentration ([Ca²⁺]i). Fluorescence-based assays are a primary method for monitoring these changes.

Calcium Imaging: Cells are loaded with fluorescent Ca²⁺ indicators, such as Fura-2 or Fluo-4, which exhibit a change in fluorescence intensity upon binding to Ca²⁺. nih.govnih.gov When bbATP is applied, the activation of P2X7 receptors causes an influx of extracellular Ca²⁺. This leads to a rapid and often sustained increase in [Ca²⁺]i, which is visualized and quantified using fluorescence microscopy as a rise in cellular fluorescence. nih.gov This technique provides a robust functional readout of receptor activation in large cell populations.

Dye Uptake Assays: A hallmark of prolonged P2X7 receptor activation by potent agonists like bbATP is the formation of a large, non-selective pore that allows the passage of molecules up to 900 Da in size. This phenomenon is commonly assessed using fluorescent dye uptake assays. Cells are incubated with dyes such as YO-PRO-1, which cannot cross the membrane of healthy cells. Upon stimulation with bbATP, the opening of the P2X7 pore permits the dye to enter the cell, where it binds to nucleic acids and fluoresces brightly. nih.gov The increase in fluorescence is a direct measure of P2X7 pore formation.

Assay TypePrinciplePrimary SignalKey Information
Calcium Imaging An agonist (bbATP) triggers Ca²⁺ influx through the P2X7 channel, which is bound by an intracellular fluorescent indicator.Increased fluorescence from a Ca²⁺-sensitive dye.Measures initial receptor activation and subsequent Ca²⁺ signaling dynamics.
Dye Uptake Assay A sustained agonist (bbATP) stimulus induces the formation of a large pore, allowing the influx of membrane-impermeant fluorescent dyes.Increased fluorescence from an internalized dye (e.g., YO-PRO-1).Confirms the characteristic large pore formation associated with P2X7 receptors.

Assessment of Cytokine Release in Response to P2X7 Activation

P2X7 receptors are highly expressed on immune cells, such as microglia and mast cells, and are key players in inflammation. frontiersin.org Their activation by bbATP is a standard method to study inflammatory signaling. A critical downstream event of P2X7 activation is the assembly of the NLRP3 inflammasome, leading to the processing and release of proinflammatory cytokines.

In a typical assay, microglial cells are first primed with a stimulus like lipopolysaccharide (LPS) to induce the transcription of pro-cytokines. Subsequently, the cells are treated with bbATP to activate the P2X7 receptor, which provides the second signal for inflammasome activation and cytokine release. The concentration of secreted cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα), in the cell culture supernatant is then measured, commonly using an enzyme-linked immunosorbent assay (ELISA). Such studies have demonstrated that bbATP-mediated P2X7 activation robustly triggers the release of these proinflammatory mediators. frontiersin.orgresearchgate.net

CytokineResponse to bbATP-induced P2X7 ActivationReference
Interleukin-1β (IL-1β) Significantly increased release frontiersin.orgresearchgate.net
Interleukin-6 (IL-6) Increased release frontiersin.org
Tumor Necrosis Factor-alpha (TNFα) Increased release frontiersin.org
Interleukin-4 (IL-4) Decreased levels frontiersin.org

Enzymatic Assays for ATPase Activity Modulation

In addition to its role as a P2X receptor agonist, the benzoylbenzoyl moiety of bbATP makes it a valuable tool for photoaffinity labeling of ATP-binding proteins, including ATPases. rndsystems.com ATPases are enzymes that catalyze the hydrolysis of ATP, a process fundamental to cellular energy. nih.gov

In this application, bbATP is incubated with a purified ATPase or a complex protein mixture. Upon exposure to UV light, the benzoylbenzoyl group becomes highly reactive and forms a stable, covalent bond with amino acid residues in close proximity, typically within the ATP-binding site of the enzyme. This irreversible binding can be used in several ways:

Inhibition of Activity: The covalent modification of the active site often inactivates the enzyme. Standard ATPase activity assays, which measure the rate of ATP hydrolysis into ADP and inorganic phosphate, can be used to quantify the inhibitory effect of photolabeled bbATP. nih.gov

Identification of Binding Sites: Following photolabeling, the ATPase can be isolated and subjected to proteolytic digestion and mass spectrometry. The covalently attached bbATP molecule serves as a tag, allowing researchers to identify the specific peptides and amino acid residues that constitute the enzyme's ATP-binding pocket.

This photoaffinity labeling technique provides a powerful method for mapping the active sites of ATP-metabolizing enzymes and for identifying novel ATP-binding proteins.

Future Perspectives in Bbatp Triethylammonium Salt Research

Development of More Selective Purinergic Probes Based on bbATP Triethylammonium (B8662869) Salt Structure

The future development of purinergic probes derived from the bbATP triethylammonium salt structure will likely focus on enhancing receptor subtype selectivity. While bbATP is a valuable tool, its broad affinity for various P2 receptors can be a limitation in dissecting the specific functions of individual receptor subtypes. Future research will likely involve systematic modifications of the bbATP molecule to create analogs with tailored selectivity.

Structure-Activity Relationship (SAR) Studies: A key approach will be the execution of detailed SAR studies. nih.govmdpi.com By systematically altering different moieties of the bbATP molecule—such as the ribose, the phosphate chain, and the adenine base—and observing the effects on binding affinity and functional activity at different P2 receptor subtypes, researchers can build a comprehensive understanding of the structural requirements for selective receptor interaction. For instance, modifications to the biotin linker, such as varying its length and chemical nature, could influence how the probe interacts with the receptor's binding pocket.

Computational Modeling: In conjunction with SAR studies, computational modeling and molecular docking will play a pivotal role. By simulating the interaction of virtual bbATP analogs with 3D models of different P2 receptor subtypes, researchers can predict which modifications are most likely to enhance selectivity. This in silico approach can streamline the design and synthesis of new probes, saving time and resources.

Hypothetical Data from a Structure-Activity Relationship Study of bbATP Analogs:

Compound Modification from bbATP P2Y1 Binding Affinity (Kd, nM) P2X1 Binding Affinity (Kd, nM) Selectivity (P2Y1/P2X1)
bbATPNone1502500.6
Analog 1Shortened biotin linker1205000.24
Analog 2Modified ribose 2'-OH3001003
Analog 3N6-benzyl substitution5010000.05

This table presents hypothetical data to illustrate the potential outcomes of SAR studies aimed at improving the selectivity of bbATP-based probes.

Exploration of this compound in Emerging Cellular Models

The application of this compound is expected to expand into more complex and physiologically relevant cellular models, moving beyond traditional 2D cell cultures.

Organoid and Spheroid Models: Three-dimensional (3D) culture systems, such as organoids and spheroids, more accurately recapitulate the complex cellular architecture and microenvironment of native tissues. The use of bbATP in these models will allow for the investigation of purinergic signaling in a context that more closely resembles in vivo conditions. For example, bbATP could be used to label and identify ATP-binding proteins in specific cell types within an organoid, providing insights into their roles in organ development and disease.

In Vivo Studies: While challenging, the future may see the application of bbATP or its more selective derivatives in in vivo models. researchgate.netnih.gov This could involve localized administration to specific tissues to probe purinergic receptor function in a living organism. The biotin tag would be invaluable for subsequent ex vivo analysis, allowing for the isolation and identification of target proteins from the tissue.

Integration with Optogenetic and Chemogenetic Approaches in Purinergic Research

The integration of bbATP with cutting-edge techniques like optogenetics and chemogenetics promises to provide unprecedented spatiotemporal control over purinergic signaling. These methods allow for the precise manipulation of cellular activity using light or specific chemical actuators.

By "caging" the bbATP molecule with a photolabile group, its activity could be controlled by light. This would enable researchers to release the ATP analog at specific times and locations within a cellular system, allowing for the precise study of the downstream effects of purinergic receptor activation.

In combination with chemogenetics, bbATP could be used to identify the protein targets of specific signaling pathways that are activated or inhibited by designer receptors exclusively activated by designer drugs (DREADDs). The biotin tag on bbATP would facilitate the isolation of protein complexes that are formed in response to the activation of these engineered signaling pathways.

Unraveling Complex Purinergic Network Interactions Using this compound

Purinergic signaling is not a linear pathway but a complex network of interactions between different receptors, ectonucleotidases, and downstream signaling molecules. researchgate.netmdpi.com bbATP is a powerful tool for dissecting these intricate networks.

Receptor Crosstalk: A significant area of future research will be the use of bbATP to investigate crosstalk between different purinergic receptors and between purinergic and other signaling systems. amanote.com For example, by using bbATP in pull-down assays followed by mass spectrometry, researchers can identify proteins that associate with a specific P2 receptor upon agonist binding, potentially revealing novel receptor-receptor interactions and signaling complexes.

Identifying Novel ATP-Binding Proteins: The biotin tag on bbATP makes it an excellent tool for affinity-based protein profiling to identify novel ATP-binding proteins in different cellular contexts. This could lead to the discovery of new players in purinergic signaling and a deeper understanding of how these networks are regulated.

Methodological Advancements for Enhanced Characterization and Application

Future research will also benefit from methodological advancements that enhance the characterization and application of this compound.

Advanced Microscopy Techniques: The use of advanced imaging techniques, such as super-resolution microscopy and fluorescence lifetime imaging microscopy (FLIM), will allow for the visualization of bbATP binding to its target receptors with high spatial and temporal resolution. biocompare.comibidi.comfiveable.menih.gov This will provide a more detailed picture of receptor dynamics and localization within the cell membrane.

Biophysical Characterization: Sophisticated biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), will be crucial for the detailed characterization of the binding kinetics and thermodynamics of bbATP and its future analogs with different purinergic receptors. nih.govmdpi.com This information is essential for understanding the molecular basis of receptor-ligand interactions and for the rational design of more selective probes.

Q & A

Q. What synthetic methodologies are recommended for preparing bbATP triethylammonium salt, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves phosphorylation reactions using protected nucleotide precursors, followed by deprotection and salt exchange with triethylamine. Purity validation requires reversed-phase HPLC with UV detection (e.g., λ = 260 nm for ATP analogs) and mass spectrometry (MS) to confirm molecular weight. Triethylammonium counterions can be quantified via <sup>1</sup>H NMR, though their signals may dominate the spectrum, necessitating careful integration .
  • Key Data :
TechniquePurposeReference
HPLC-UVPurity assessment
<sup>1</sup>H NMRCounterion quantification

Q. How does this compound activate P2X receptors, and what experimental models are suitable for studying this?

  • Methodological Answer : bbATP acts as a potent P2X7 receptor agonist. HEK-293 cells transfected with P2X7 receptors are commonly used. Ethidium bromide (EtBr) uptake assays measure receptor activation via fluorescence microscopy or flow cytometry. Dose-response curves (e.g., 1–100 µM bbATP) validate efficacy .
  • Key Parameter : EC50 values derived from EtBr uptake assays (e.g., 10–30 µM for murine P2X7) .

Q. What analytical techniques are critical for characterizing this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS for quantification in cell lysates or serum. Sample preparation requires solid-phase extraction (SPE) to remove interfering salts. For structural confirmation, high-resolution MS (HRMS) and <sup>31</sup>P NMR are recommended, though triethylammonium signals may overlap with target peaks .

Advanced Research Questions

Q. How do salt counterions (e.g., triethylammonium vs. sodium) influence bbATP stability and receptor binding kinetics?

  • Methodological Answer : Compare dissociation constants (Kd) via surface plasmon resonance (SPR) using bbATP in different salt forms. Stability studies (e.g., accelerated degradation at 40°C) with HPLC monitoring reveal counterion effects on hydrolytic degradation. Triethylammonium may enhance solubility but complicate NMR analysis .

Q. What strategies mitigate interference from triethylammonium in <sup>1</sup>H NMR analysis of bbATP?

  • Methodological Answer : Use deuterated solvents (e.g., D2O) and suppress residual triethylammonium signals via presaturation. Alternatively, employ <sup>13</sup>C NMR or 2D NMR (HSQC) to resolve overlapping peaks. Lyophilization and salt exchange with ammonium acetate can reduce counterion interference .

Q. How can researchers resolve contradictions in reported EC50 values for bbATP across different cell lines?

  • Methodological Answer : Standardize assay conditions (e.g., extracellular divalent cation concentrations, pH). Perform parallel experiments with a reference agonist (e.g., BzATP) and validate receptor expression via Western blot. Meta-analysis of published EC50 data identifies cell line-specific variability .

Q. What advanced chromatographic methods improve separation of bbATP from degradation products?

  • Methodological Answer : Utilize hydrophilic interaction liquid chromatography (HILIC) paired with charged aerosol detection (CAD) for polar ATP analogs. For complex mixtures, two-dimensional GC×GC-HR-ToF–MS with derivatization resolves co-eluting species .

Experimental Design & Data Interpretation

Q. How should researchers design dose-response experiments to account for bbATP’s hydrolytic instability?

  • Methodological Answer : Prepare fresh bbATP solutions in low-pH buffers (e.g., 10 mM citrate, pH 4.0) to slow hydrolysis. Include time-matched vehicle controls and quantify active compound via HPLC at each timepoint. Use non-hydrolyzable analogs (e.g., ATPγS) as negative controls .

Q. What statistical approaches are optimal for analyzing bbATP-induced calcium flux data with high variability?

  • Methodological Answer : Apply mixed-effects models to account for intra-experiment variability. Normalize responses to a positive control (e.g., ionomycin) and use bootstrapping to estimate confidence intervals for EC50 values .

Q. How can researchers validate the specificity of bbATP in P2X7 activation studies?

  • Methodological Answer : Use P2X7 knockout cell lines or selective antagonists (e.g., A438079). Compare responses to ATP and BzATP, which have distinct receptor affinities. Cross-validate with siRNA-mediated P2X7 knockdown .

Future Directions & Unexplored Areas

Q. What novel applications of this compound are emerging in photopharmacology?

  • Methodological Answer : Explore photoactivatable prodrug designs where bbATP is caged with UV-cleavable groups (e.g., nitroveratryl). Monitor real-time receptor activation via confocal microscopy in light-controlled environments .

Q. How can machine learning optimize bbATP synthesis and formulation?

  • Methodological Answer : Train models on existing synthesis data (e.g., reaction yields, purity metrics) to predict optimal conditions (solvent, temperature). Use molecular dynamics simulations to study counterion interactions in aqueous solutions .

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